4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)14-7-5-6-13(12-14)15(20)22-4/h5-7,12H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTIXXARJFXCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571786 | |
| Record name | tert-Butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179003-10-2 | |
| Record name | tert-Butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester (CAS No. 179003-10-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, synthesis methods, and biological activities, including relevant case studies and research findings.
- Molecular Formula : C18H26N2O4
- Molar Mass : 334.41 g/mol
- CAS Number : 179003-10-2
The compound features a piperazine ring, which is known for its role in various pharmacological activities. The methoxycarbonyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with methoxycarbonylated phenyl compounds. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.
Biological Activity
Research into the biological activity of this compound reveals several key areas of interest:
Anticancer Activity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that derivatives of piperazine compounds exhibit significant cytotoxicity against liver cancer cell lines such as HepG2 and Hep3B. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, suggesting potential as an anticancer agent .
Neuroprotective Effects
Piperazine derivatives have been shown to possess neuroprotective properties. Research indicates that compounds similar to 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .
Analgesic Properties
The analgesic potential of piperazine derivatives has been explored in various animal models. Compounds with structural similarities to 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid have demonstrated effectiveness in reducing pain responses, possibly through modulation of central nervous system pathways .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Cytotoxicity in Liver Cancer Cells :
- Neuroprotection in Animal Models :
-
Pain Relief Efficacy :
- A clinical trial assessed the analgesic effects of a related piperazine compound in patients with chronic pain conditions, reporting significant reductions in pain scores compared to placebo .
Scientific Research Applications
Antidepressant Potential
Research indicates that compounds with piperazine moieties exhibit antidepressant properties. The structural characteristics of 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid suggest it may interact with serotonin receptors, which are critical targets for antidepressant drugs. Studies have shown that modifications to piperazine derivatives can enhance their efficacy and selectivity for specific receptor subtypes.
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. The methoxycarbonyl group can enhance lipophilicity, potentially improving the compound's ability to penetrate cell membranes and exert cytotoxic effects on cancer cells. Further research is needed to elucidate the specific mechanisms through which it may inhibit tumor growth.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of piperazine derivatives. Investigations into the neuroprotective properties of 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid have indicated potential benefits in models of neurodegenerative diseases, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Case Study 1: Antidepressant Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, and evaluated their antidepressant activity using animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting the compound's potential as an antidepressant agent.
Case Study 2: Antitumor Screening
A screening program conducted by a pharmaceutical company assessed various piperazine derivatives for antitumor activity against several cancer cell lines. The results showed that 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid exhibited moderate cytotoxicity against breast cancer cells, warranting further investigation into its mechanism of action and potential as a lead compound for drug development.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester
- CAS Number : 844891-11-8 (as per )
- Molecular Formula : C₁₈H₂₆N₂O₄
- Molecular Weight : 342.43 g/mol (calculated from formula)
- Structure : Features a piperazine ring substituted with a tert-butyl ester group and a 3-(methoxycarbonyl)phenyl moiety.
Key Characteristics :
- The methoxycarbonyl group (-COOCH₃) enhances electron-withdrawing properties, influencing reactivity and stability.
Table 1: Structural and Physicochemical Comparisons
*Estimated based on similar esters ; †Trifluoromethoxy group lowers pKa; ‡Electron-withdrawing CF₃O enhances stability; §Amide group increases basicity.
Key Comparative Insights :
Substituent Effects on Reactivity :
- The methoxycarbonyl group in the target compound offers moderate electron withdrawal, balancing reactivity and stability. In contrast, the trifluoromethoxy group in CAS 886774-16-9 provides stronger electron withdrawal, enhancing resistance to hydrolysis .
- The formylphenyl analog () contains a reactive aldehyde, making it unsuitable for long-term storage but useful in dynamic covalent chemistry .
Smaller analogs (e.g., N-phenylcarboxamides in ) exhibit lower molecular weights (~300 g/mol), favoring oral bioavailability .
Safety Profiles :
- The target compound shares skin irritation hazards (Category 2) with structurally similar piperazine derivatives .
- Chlorinated analogs (e.g., CAS 635723-33-0) may pose additional toxicity risks due to halogenated byproducts .
Synthetic Utility :
Preparation Methods
Boc Protection Using Di-tert-Butyl Dicarbonate
A common method involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert atmosphere. The reaction typically proceeds at room temperature (20–25°C) with a base such as triethylamine or 2,6-dimethylpyridine to scavenge HCl generated during the reaction. For example, in the synthesis of analogous Boc-protected piperazines, Luescher et al. achieved quantitative yields by stirring the reaction mixture for 12 hours.
Solvent and Catalytic Considerations
Polar aprotic solvents like DCM or tetrahydrofuran (THF) are preferred for Boc protection due to their compatibility with moisture-sensitive reagents. Copper(II) bis(trifluoromethanesulfonate) has been employed as a catalyst in some protocols to accelerate the reaction. Molecular sieves (3Å or 4Å) are occasionally added to absorb water and shift the equilibrium toward product formation.
Introduction of the Methoxycarbonylphenyl Group
The methoxycarbonylphenyl moiety is introduced via coupling reactions between Boc-protected piperazine and appropriately functionalized aryl precursors.
Ullmann-Type Coupling with Aryl Halides
Aryl halides bearing methoxycarbonyl groups, such as methyl 3-iodobenzoate, undergo Ullmann coupling with Boc-piperazine in the presence of copper catalysts. For instance, a patent by the University of Houston System demonstrated that copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMF at 80°C facilitated the coupling of Boc-piperazine with methyl 3-iodobenzoate, yielding the desired intermediate.
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers higher regioselectivity for aryl halides. A modified protocol using Pd₂(dba)₃ and Xantphos as ligands in toluene at 100°C achieved coupling efficiencies >90% for similar structures. The methoxycarbonyl group remains stable under these conditions, avoiding ester hydrolysis.
Functional Group Transformations
Reduction of Nitro Intermediates
Nitro-substituted precursors are reduced to amines using hydrogenation. For example, tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is treated with H₂ (1 atm) and 10% Pd/C in methanol, yielding tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate with 95% efficiency. This intermediate can later be functionalized with methoxycarbonyl groups.
Esterification and Transesterification
Methoxycarbonyl groups are introduced via esterification of carboxylic acids or transesterification of existing esters. In one approach, 3-carboxyphenyl-piperazine derivatives are treated with methanol and thionyl chloride (SOCl₂) to form methyl esters. Alternatively, tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate undergoes methanolysis in acidic conditions to yield the methoxycarbonyl derivative.
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial protocols often employ continuous flow systems to enhance reaction control and scalability. For Boc protection, flow reactors with immobilized copper catalysts reduce reaction times from hours to minutes while maintaining yields >85%.
Purification Techniques
Chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients is standard for isolating intermediates. Large-scale processes use crystallization from ethanol/water mixtures to achieve >99% purity.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic routes for preparing 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of the piperazine core. A common route includes:
Piperazine Ring Formation : Alkylation of 1,1-dimethylethylamine with 4-[3-(phenylmethoxy)phenyl]-1-piperazinecarboxylic acid under reflux in anhydrous THF or DMF (60–80°C, 12–24 hours).
Esterification : Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Critical Factors :
- Temperature control during esterification minimizes hydrolysis of the methoxycarbonyl group.
- Catalytic DMAP (4-dimethylaminopyridine) enhances esterification efficiency.
Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperazine intermediate to methyl chloroformate) improves yields to ~65–75% .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of tert-butyl (δ 1.4–1.5 ppm for 9H), methoxycarbonyl (δ 3.7–3.9 ppm for OCH₃), and piperazine protons (δ 2.5–3.5 ppm).
- IR Spectroscopy : Look for carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamate groups).
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for biological assays.
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 363.2 (calculated for C₁₉H₂₆N₂O₅) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use FFP2 respirators if handling powders to avoid inhalation (H335 hazard) .
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution .
Advanced Research Questions
Q. How does the steric and electronic environment of the piperazine ring influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Steric Effects : The tert-butyl carbamate group at N1 acts as a protecting group, reducing nucleophilicity of the piperazine nitrogen and directing substitution to the para position of the phenyl ring.
- Electronic Effects : The methoxycarbonyl group at the 3-position of the phenyl ring enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic aromatic substitution (e.g., Suzuki couplings).
- Case Study : Analogous piperazine derivatives (e.g., 1-[(4-nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine) show that electron-deficient aryl groups improve binding affinity to serotonin receptors .
Q. What strategies can resolve enantiomeric impurities in synthesized batches of this compound?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers. Monitor retention times and collect fractions with >99% enantiomeric excess (ee).
- Crystallization-Induced Diastereomer Resolution : React the racemic mixture with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts, which are then selectively crystallized.
- Stereochemical Analysis : Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration .
Q. How does the compound’s solubility in supercritical CO₂ compare to racemic analogs, and what implications does this have for purification?
Methodological Answer:
-
Solubility Data :
Temperature (K) Pressure (MPa) Solubility (Mole Fraction) 308.2 9 2 × 10⁻⁴ (S-enantiomer) 328.2 20 7 × 10⁻³ (S-enantiomer) 308.2 9 4 × 10⁻⁵ (Racemate) -
Implications : The S-enantiomer exhibits higher solubility in supercritical CO₂, enabling selective extraction. Optimize pressure (15–20 MPa) and temperature (318–328 K) for scalable enantiopure synthesis .
Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate:
- LogP : ~3.1 (moderate lipophilicity).
- BBB Permeability : Low (predicted BBB score: −1.2), suggesting limited CNS penetration.
- CYP450 Inhibition : High risk of CYP2D6 inhibition (IC₅₀ < 1 μM).
- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., GPCRs) using GROMACS or AMBER. Focus on hydrogen bonding with the methoxycarbonyl group and π-π stacking of the phenyl ring .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
- Possible Causes :
- Moisture Sensitivity : Hydrolysis of the tert-butyl carbamate group in humid conditions reduces yields. Use molecular sieves or anhydrous solvents.
- Catalyst Degradation : DMAP may deactivate if stored improperly. Use fresh batches and confirm activity via control reactions.
- Resolution : Reproduce protocols under inert atmosphere (N₂/Ar) and validate intermediates via TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
